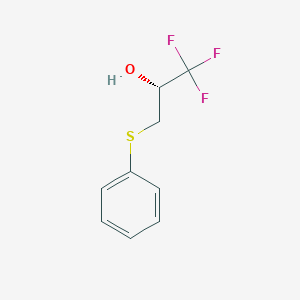
(S)-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol is a chiral organofluorine compound that features a trifluoromethyl group, a phenylsulfanyl group, and a secondary alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,1,1-trifluoro-2-propanol and phenylthiol.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions involving water. A common solvent for this reaction is tetrahydrofuran (THF).
Catalysts: Catalysts such as bases (e.g., sodium hydride) are often used to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters is common to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
®-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in THF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 1,1,1-trifluoro-3-phenylsulfanyl-propan-2-one.
Reduction: Formation of 1,1,1-trifluoro-3-phenylsulfanyl-propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of ®-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes or hydrophobic pockets in proteins. The phenylsulfanyl group may participate in various non-covalent interactions, such as π-π stacking or hydrogen bonding, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activity due to its chirality.
1,1,1-Trifluoro-3-phenylsulfanyl-propane: Lacks the hydroxyl group, resulting in different reactivity and applications.
1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-one: The oxidized form of the compound with distinct chemical properties.
Uniqueness
®-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol is unique due to its combination of a trifluoromethyl group, a phenylsulfanyl group, and a secondary alcohol. This combination imparts specific chemical properties, such as high lipophilicity and the ability to participate in diverse chemical reactions, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H9F3OS |
|---|---|
Molekulargewicht |
222.23 g/mol |
IUPAC-Name |
(2R)-1,1,1-trifluoro-3-phenylsulfanylpropan-2-ol |
InChI |
InChI=1S/C9H9F3OS/c10-9(11,12)8(13)6-14-7-4-2-1-3-5-7/h1-5,8,13H,6H2/t8-/m0/s1 |
InChI-Schlüssel |
XCPXRBHWUYVMRH-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)SC[C@@H](C(F)(F)F)O |
Kanonische SMILES |
C1=CC=C(C=C1)SCC(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate](/img/structure/B14317947.png)
![6-{[([1,1'-Biphenyl]-2-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14317949.png)
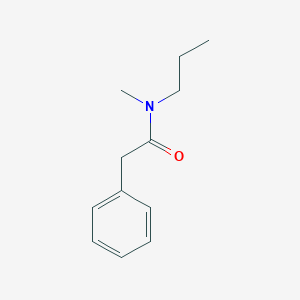
![Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate](/img/structure/B14317957.png)
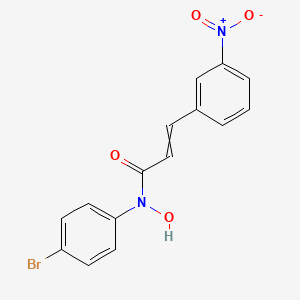
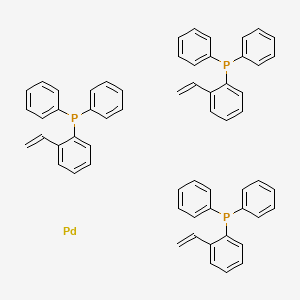
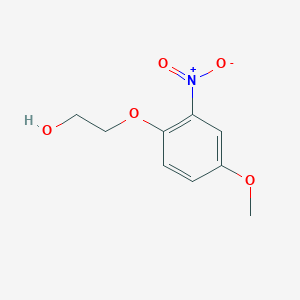
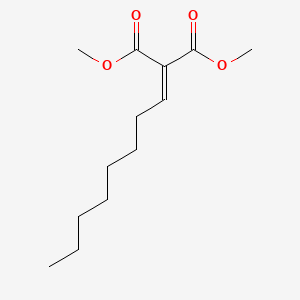
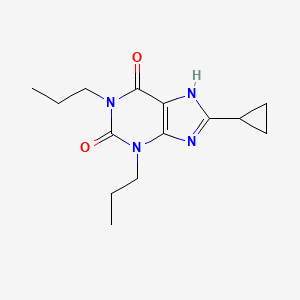
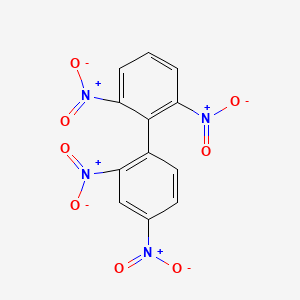
![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)
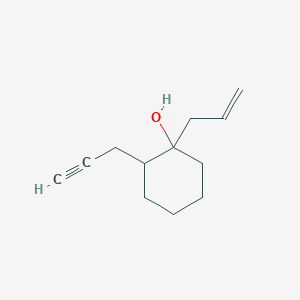
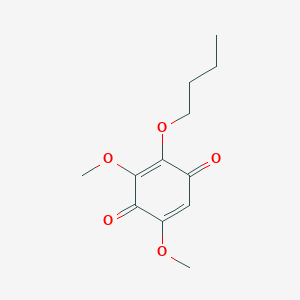
![2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol](/img/structure/B14318047.png)
